Oxypaeoniflorin
Overview
Description
Scientific Research Applications
Oxypaeoniflorin has a wide range of scientific research applications, including:
Mechanism of Action
Oxypaeoniflorin exerts its effects through various molecular targets and pathways. It activates the Sirt1/Foxo1 signaling pathway, which plays a crucial role in cellular stress response and longevity . Additionally, this compound modulates the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response .
Safety and Hazards
Future Directions
The limited understanding of the biosynthesis pathway of Oxypaeoniflorin has restricted its production by synthetic biology . Future research is suggested to focus on further in vitro and in vivo therapeutic studies, pharmacokinetics studies, new pharmaceutical formulations for target transport, possible interaction with allopathic drugs, and quality evaluation, toxicity, and safety data in humans .
Biochemical Analysis
Biochemical Properties
Oxypaeoniflorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . Additionally, this compound interacts with inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), inhibiting their activity and thus exerting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes and downregulating pro-apoptotic factors . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . Furthermore, it affects cell signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key regulator of inflammation and immune response . This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing inflammation. This compound also enhances the activity of antioxidant enzymes, which helps in mitigating oxidative stress . Additionally, it modulates gene expression by influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-inflammatory and antioxidant effects, with no significant degradation observed . In vivo studies have also indicated that this compound retains its therapeutic properties over time, contributing to its potential as a long-term treatment option .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and anti-inflammatory effects without any adverse reactions . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . Additionally, this compound affects the metabolism of inflammatory mediators by inhibiting enzymes like COX-2 and modulating the NF-κB pathway . These interactions contribute to its overall therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . This targeted distribution enhances its efficacy in reducing oxidative stress and inflammation.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The precise subcellular localization enhances its ability to modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxypaeoniflorin can be extracted from the roots of Paeonia lactiflora using a combination of solvent extraction and chromatographic techniques . The extraction process typically involves the use of solvents such as methanol or ethanol to obtain crude extracts, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the roots, drying, and grinding them into a fine powder. The powdered roots are then subjected to solvent extraction, and the resulting extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Oxypaeoniflorin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
Paeoniflorin: Another monoterpene glycoside with similar bioactivities but different molecular targets.
Albiflorin: A compound with similar pharmacokinetic properties but distinct therapeutic effects.
Benzoyloxypaeoniflorin: A derivative with enhanced bioavailability and potency.
Uniqueness
This compound is unique due to its specific activation of the Sirt1/Foxo1 signaling pathway and its potent antioxidant properties . Its distinct molecular structure also contributes to its unique pharmacokinetic profile and therapeutic potential .
properties
IUPAC Name |
[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVXNVDFYXLIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959855 | |
Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39011-91-1 | |
Record name | NSC258310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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